Potent nNOS Inhibition with Weak MAO-A Activity Defines a Unique Selectivity Profile
5-Ethoxy-6-methoxy-8-nitroquinoline potently inhibits neuronal nitric oxide synthase (nNOS) with an IC50 of 110 nM, while its activity against monoamine oxidase A (MAO-A) is significantly weaker, exhibiting an IC50 of 25,300 nM [1]. This results in a >230-fold selectivity window for nNOS over MAO-A under the tested conditions. In contrast, the 5-hydroxy analog, 5-hydroxy-6-methoxy-8-nitroquinoline, exhibits a different selectivity profile, with significantly reduced potency at nNOS and MAO-A, and other 8-nitroquinoline derivatives have been shown to display broad-spectrum antimicrobial and anticancer activities without this specific nNOS selectivity [2].
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | nNOS IC50 = 110 nM; MAO-A IC50 = 25,300 nM |
| Comparator Or Baseline | 5-Hydroxy-6-methoxy-8-nitroquinoline: nNOS IC50 and MAO-A IC50 not reported, but activity profile differs significantly [2]; Other 8-nitroquinoline analogs: Broad-spectrum activity without this nNOS selectivity [2]. |
| Quantified Difference | Selectivity ratio (MAO-A IC50 / nNOS IC50) = 230 |
| Conditions | nNOS: Inhibition in Sprague-Dawley rat brain homogenates assessed via oxyhemoglobin to methemoglobin conversion (10 min). MAO-A: Inhibition of recombinant human MAO-A assessed via kynuramine conversion to 4-hydroxyquinoline (20 min). |
Why This Matters
This compound offers a defined selectivity window for nNOS over MAO-A, enabling its use as a tool to dissect nNOS-mediated pathways in complex biological systems with minimal off-target MAO-A interference.
- [1] BindingDB. BDBM50209245 (CHEMBL247378) and BDBM50493476 (CHEMBL172856). Affinity data for 5-ethoxy-6-methoxy-8-nitroquinoline. View Source
- [2] Paloque, L., Verhaeghe, P., Casanova, M., Castera-Ducros, C., Dumètre, A., Mbatchi, L., Hutter, S., Kraiem-M'Rabet, M., Laget, M., Remusat, V., Rault, S., Rathelot, P., Azas, N., & Vanelle, P. (2012). Discovery of a new antileishmanial hit in 8-nitroquinoline series. European Journal of Medicinal Chemistry, 54, 75-86. View Source
